(2E)-2-(4-chlorobenzenesulfonyl)-3-{2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}prop-2-enenitrile
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Overview
Description
(2E)-2-(4-chlorobenzenesulfonyl)-3-{2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}prop-2-enenitrile: is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-(4-chlorobenzenesulfonyl)-3-{2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}prop-2-enenitrile typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, which involves the reaction of an aldehyde with a nitrile in the presence of a base. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of aromatic amines.
Substitution: Introduction of various substituents on the aromatic rings.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways due to its reactive functional groups.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (2E)-2-(4-chlorobenzenesulfonyl)-3-{2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent bonds or reversible interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer with similar structural features.
Dichloroaniline: A compound with similar aromatic substitution patterns.
Properties
IUPAC Name |
(E)-3-[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl2N2O4S2/c22-15-1-6-18(7-2-15)30-21-10-5-17(25(26)27)11-14(21)12-20(13-24)31(28,29)19-8-3-16(23)4-9-19/h1-12H/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVFOKXVDATYFW-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl2N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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